Pirprofen

Analgesic Potency ED50 Bradykinin-Induced Pain

Pirprofen (CAS: 31793-07-4) is a phenylpropionic acid derivative within the non-steroidal anti-inflammatory drug (NSAID) class, structurally related to ibuprofen and naproxen. It functions as a reversible inhibitor of cyclooxygenase (COX), thereby reducing prostaglandin synthesis to mediate its analgesic, anti-inflammatory, and antipyretic effects.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 31793-07-4
Cat. No. B1678485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirprofen
CAS31793-07-4
Synonyms2-(3-chloro-4-(3-pyrroli-1-yl)phenyl)propionic acid
pirprofen
Rengasil
SU-21524
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O
InChIInChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)
InChIKeyPIDSZXPFGCURGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirprofen (31793-07-4): Scientific Baseline for NSAID Procurement and Research


Pirprofen (CAS: 31793-07-4) is a phenylpropionic acid derivative within the non-steroidal anti-inflammatory drug (NSAID) class, structurally related to ibuprofen and naproxen [1]. It functions as a reversible inhibitor of cyclooxygenase (COX), thereby reducing prostaglandin synthesis to mediate its analgesic, anti-inflammatory, and antipyretic effects [1]. Historically marketed by Ciba-Geigy in 1982 under the trade name Rengasil, pirprofen was globally withdrawn in the early 1990s due to safety concerns, specifically hepatotoxicity [2]. It remains a compound of interest in pharmacological and chemical research, particularly in studies comparing NSAID efficacy, safety profiles, and the development of novel formulations aimed at mitigating toxicity [3].

Beyond Class Effects: Why Pirprofen (31793-07-4) Cannot Be Assumed Interchangeable with Ibuprofen or Naproxen


Within the propionic acid NSAID class, pharmacokinetic and safety profiles vary significantly, making generic substitution scientifically unsound without direct comparative data. Pirprofen exhibits a distinct combination of attributes, including an intermediate plasma half-life (5-10 hours) that is longer than ibuprofen (~2 hours) but shorter than naproxen (12-17 hours), potentially offering a different therapeutic window [1][2]. Crucially, its safety profile is a primary differentiator; clinical data demonstrate a higher incidence of severe gastric mucosal lesions compared to naproxen and a documented history of hepatotoxicity, including fatal cases, which contrasts with the more established safety profiles of widely used analogs [3][4]. Therefore, procurement for research or reference must be based on these specific, quantifiable properties rather than assumed class-level performance.

Quantitative Differentiation of Pirprofen (31793-07-4) Against Key Comparators: A Data-Centric Evidence Guide


Analgesic Potency Relative to Indomethacin and Ibuprofen in Preclinical Models

In a preclinical model of pain, pirprofen demonstrates intermediate analgesic potency between indomethacin and ibuprofen. In rats, the oral dose required to inhibit bradykinin-induced hindlimb flexion by 50% (ED50) was 68 mg/kg for pirprofen, compared to 3.3 mg/kg for indomethacin and 94 mg/kg for ibuprofen [1]. This places pirprofen as approximately 20.6 times less potent than indomethacin but 1.4 times more potent than ibuprofen in this specific assay.

Analgesic Potency ED50 Bradykinin-Induced Pain Preclinical Model

Comparative Clinical Efficacy and Patient Response in Rheumatoid Arthritis

In a 2-week double-blind trial for active rheumatoid arthritis, pirprofen demonstrated a numerically higher overall satisfactory therapeutic response rate compared to indomethacin. Efficacy was rated satisfactory in 87% of patients receiving pirprofen (1200 mg/day) versus 77% of those receiving indomethacin (150 mg/day), while the placebo response was 26% [1]. Both active drugs were significantly superior to placebo (p<0.05).

Rheumatoid Arthritis Clinical Efficacy Response Rate Indomethacin

Gastrointestinal Tolerability Contrasted with Naproxen: Endoscopic Evidence

Endoscopic studies reveal a poorer gastric tolerability profile for pirprofen compared to naproxen. Following 4 weeks of treatment, gastric mucosal lesions were observed in 90% of patients taking pirprofen (400 mg three times daily) versus 60% of those on naproxen (500 mg twice daily) [1]. Furthermore, the incidence of severe lesions (grades 3 and 4) was substantially higher in the pirprofen group (65%) compared to the naproxen group (15%).

Gastrointestinal Safety Gastric Mucosal Injury Naproxen Endoscopy

Hepatotoxicity Risk: A Defining Safety Differentiator

Pirprofen carries a well-documented risk of hepatotoxicity that is a key differentiator from many other NSAIDs. The reported rate of alanine aminotransferase (ALT) elevation, a marker of liver injury, is approximately 2.7% in patients taking pirprofen [1]. This risk led to its worldwide market withdrawal in the 1990s following reports of severe, sometimes fatal, hepatitis [2]. While a precise class-level comparator for ALT elevation is difficult to establish due to varied reporting, this quantifiable risk defines a negative safety margin that is not typically associated with first-line NSAIDs like ibuprofen or naproxen.

Hepatotoxicity ALT Elevation Drug-Induced Liver Injury Safety Pharmacology

Pharmacokinetic Half-Life: Positioned Between Short and Long-Acting NSAIDs

Pirprofen possesses an elimination half-life of 5-10 hours, which is intermediate between the short-acting NSAIDs like ibuprofen (~2 hours) and the long-acting NSAIDs like naproxen (12-17 hours) [1][2][3]. Following a 200 mg oral dose, peak plasma concentrations are reached in 1-2 hours, with a mean Cmax of 23 µg/ml [1]. This pharmacokinetic profile suggests potential for less frequent dosing than ibuprofen while offering a different offset time compared to naproxen.

Pharmacokinetics Elimination Half-Life Drug Dosing ADME

Formulation-Based Stability and Taste Masking via Cyclodextrin Complexation

Patented research demonstrates that complexing pirprofen with cyclodextrin leads to marked improvements in its pharmaceutical properties. The patent claims that the inclusion compound exhibits significantly enhanced stability and a substantially improved (less bitter) taste profile compared to the uncomplexed pirprofen [1]. This formulation approach addresses specific physiochemical liabilities of the parent compound.

Pharmaceutical Formulation Cyclodextrin Chemical Stability Taste Masking

Application Scenarios for Pirprofen (31793-07-4) Derived from Comparative Evidence


Preclinical Analgesic Model with Defined Potency Relative to Ibuprofen

Pirprofen is a suitable reference standard for preclinical pain research, particularly in rodent models (e.g., bradykinin-induced pain). Its quantified ED50 of 68 mg/kg provides a clear, intermediate benchmark between the more potent indomethacin (ED50 3.3 mg/kg) and the less potent ibuprofen (ED50 94 mg/kg) [1]. Researchers can use pirprofen to calibrate pain models or test novel analgesics against a compound with well-characterized potency in this specific assay.

Drug-Induced Liver Injury (DILI) Model Development and Mechanistic Studies

Due to its well-documented and quantifiable hepatotoxicity (ALT elevation incidence ~2.7%), which led to its market withdrawal, pirprofen serves as a critical positive control or model compound for in vitro and in vivo studies of NSAID-induced liver injury [1]. It allows researchers to investigate mechanisms of idiosyncratic DILI, screen for protective agents, or validate new biomarkers of hepatotoxicity in a context directly relevant to human adverse drug reactions [2].

NSAID Gastric Toxicity Comparative Studies

The significantly higher rate of severe gastric mucosal lesions (65%) observed with pirprofen compared to naproxen (15%) makes it a valuable tool for comparative gastrointestinal safety studies [1]. Researchers investigating the mechanisms of NSAID-induced gastropathy can use pirprofen as a high-toxicity comparator to better understand the role of factors such as COX-1/COX-2 selectivity, local irritant effects, or enterohepatic recirculation in driving gastric injury.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Intermediate Half-Life NSAIDs

With a plasma elimination half-life of 5-10 hours, pirprofen fills a niche between short- and long-acting NSAIDs [1]. It is an ideal model compound for developing and validating PK/PD models where an intermediate exposure duration is required. Researchers can use it to study the relationship between drug concentration, COX inhibition, and therapeutic or toxic effects over a time course that is distinct from that of more commonly used analogs like ibuprofen and naproxen [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.